Potassium;1-(2-methylprop-2-enoyl)piperidine-4-carboxylate

Description

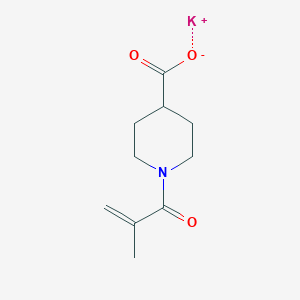

Potassium;1-(2-methylprop-2-enoyl)piperidine-4-carboxylate is a potassium salt of a piperidine-4-carboxylic acid derivative functionalized with a 2-methylprop-2-enoyl (methacryloyl) group at the 1-position. Its structure combines a rigid piperidine scaffold with a reactive α,β-unsaturated carbonyl group, enabling diverse chemical modifications and biological interactions .

Properties

IUPAC Name |

potassium;1-(2-methylprop-2-enoyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.K/c1-7(2)9(12)11-5-3-8(4-6-11)10(13)14;/h8H,1,3-6H2,2H3,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRYWCMNVMGGHP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N1CCC(CC1)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14KNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;1-(2-methylprop-2-enoyl)piperidine-4-carboxylate typically involves the reaction of 1-(2-methylprop-2-enoyl)piperidine-4-carboxylic acid with potassium hydroxide. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature conditions to ensure the formation of the potassium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Potassium;1-(2-methylprop-2-enoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Potassium;1-(2-methylprop-2-enoyl)piperidine-4-carboxylate is utilized in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of cellular processes and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium;1-(2-methylprop-2-enoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Variations

Potassium;1-(2-methylprop-2-enoyl)piperidine-4-carboxylate

- Core structure : Piperidine-4-carboxylate with a methacryloyl substituent at N1.

- Key functional groups : α,β-unsaturated carbonyl (methacryloyl) and carboxylate.

- Counterion : Potassium (K⁺), influencing solubility and ionic interactions.

Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate (CAS 1423031-89-3)

- Differences: Sodium (Na⁺) counterion instead of potassium; prop-2-enoyl (acryloyl) group instead of 2-methylprop-2-enoyl.

- Impact : Sodium salts generally exhibit higher aqueous solubility than potassium analogs. The acryloyl group lacks the methyl branch, reducing steric hindrance and altering reactivity in Michael addition or polymerization reactions .

Ethyl 1-(ethoxycarbonyl)piperidine-4-carboxylate

- Differences : Ethoxycarbonyl group at N1 and ethyl ester at C3.

- Impact : Lacks the unsaturated carbonyl, reducing electrophilicity. The ester groups enhance lipophilicity (higher log P) compared to the carboxylate salt .

Methyl 1-(2-chloroethyl)piperidine-4-carboxylate

- Differences : 2-chloroethyl substituent at N1.

- However, it lacks the conjugation present in the methacryloyl group, limiting its role in covalent binding strategies .

Physicochemical Properties

| Property | This compound | Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate | Ethyl 1-(ethoxycarbonyl)piperidine-4-carboxylate |

|---|---|---|---|

| Molecular Weight | ~245.3 g/mol | 205.19 g/mol | 229.27 g/mol |

| log P | ~1.2 (estimated) | ~0.8 | 1.5 |

| Aqueous Solubility | Moderate (K⁺ salt) | High (Na⁺ salt) | Low (ester form) |

| Reactivity | Electrophilic (α,β-unsaturated carbonyl) | Electrophilic (less steric hindrance) | Ester hydrolysis under basic conditions |

Data derived from computational models and experimental analogs .

Biological Activity

Potassium;1-(2-methylprop-2-enoyl)piperidine-4-carboxylate is a compound that has garnered attention in various fields of research, particularly in organic synthesis, cellular biology, and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a methacryloyl group and a carboxylate moiety. Its chemical formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 1-(2-methylprop-2-enoyl)piperidine-4-carboxylic acid with potassium hydroxide in solvents such as methanol or ethanol under controlled conditions to yield the potassium salt.

The biological activity of this compound is largely attributed to its interaction with specific enzymes or receptors. It has been shown to modulate cellular processes by altering enzyme activity, which can lead to various physiological effects .

Research Findings

Research indicates that this compound exhibits inhibitory activity against T-type calcium channels, which are implicated in various cardiovascular conditions. For instance, derivatives of piperidine compounds have been shown to lower blood pressure in hypertensive models without causing reflex tachycardia, a common side effect of traditional calcium channel blockers .

Case Studies

- Inhibition of Calcium Channels : A study demonstrated that specific derivatives of piperidine compounds exhibited significant inhibitory effects on T-type calcium channels, suggesting potential applications in treating hypertension and related disorders .

- Antiviral Activity : Recent investigations have explored the potential antiviral properties of similar piperidine derivatives against SARS-CoV-2. While initial findings showed modest inhibition against the main protease (Mpro) of the virus, further optimization of these compounds could enhance their efficacy .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound, a comparison with similar compounds is presented below:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Potassium 1-methacryloylpiperidine-4-carboxylate | Enzyme modulation | Similar structural features |

| Piperine | Anti-inflammatory | Found in black pepper, widely studied |

| 1-(2-Methylprop-2-enoyl)piperidine derivatives | Calcium channel inhibition | Potential for hypertension treatment |

Therapeutic Potential

The unique structure of this compound positions it as a candidate for drug development aimed at cardiovascular diseases and possibly infectious diseases due to its antiviral properties.

Future Directions

Further research is warranted to explore:

- Optimization : Enhancing the potency and selectivity through structural modifications.

- Clinical Trials : Investigating safety and efficacy in human subjects for hypertension and viral infections.

Q & A

Q. What are the established synthetic routes for Potassium;1-(2-methylprop-2-enoyl)piperidine-4-carboxylate?

The synthesis typically involves functionalizing the piperidine ring with a 2-methylprop-2-enoyl group and a carboxylate moiety. A common approach is:

- Step 1 : React piperidine-4-carboxylic acid derivatives (e.g., ethyl piperidine-4-carboxylate) with halogenated reagents like 1-bromo-2-chloroethane in the presence of organic bases (e.g., lithium diisopropylamide) to introduce substituents .

- Step 2 : Introduce the 2-methylprop-2-enoyl group via acylation using methacryloyl chloride or anhydride under controlled pH and temperature.

- Step 3 : Convert the ester to a potassium carboxylate using aqueous KOH, followed by recrystallization for purity .

Q. How is the purity and structural integrity of this compound verified?

- Chromatography : Use reverse-phase HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) to assess purity, ensuring a single peak with >95% area .

- Spectroscopy : Confirm structure via H/C NMR (e.g., piperidine ring protons at δ 2.2–3.7 ppm, carboxylate carbonyl at ~173 ppm) and high-resolution mass spectrometry (HRMS) to match theoretical molecular weight .

- X-ray crystallography : For absolute configuration, refine single-crystal data using SHELXL .

Q. What are the solubility and stability profiles of this compound?

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly in water. Aqueous solubility can be enhanced using co-solvents like acetone or cyclodextrins .

- Stability : Store at −20°C under argon to prevent hydrolysis of the ester or enoyl groups. Stability in biological buffers (e.g., PBS) should be tested via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Solvent selection : Use tetrahydrofuran (THF) for acylation steps to minimize side reactions; avoid protic solvents that may hydrolyze intermediates .

- Catalysis : Employ CsCO or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to enhance coupling efficiency .

- Temperature control : Reflux at 80–100°C for 12–24 hours maximizes conversion (e.g., 79.9% yield achieved in analogous piperidine syntheses) .

Q. How can contradictions in spectral data (e.g., MS vs. NMR) be resolved?

- Tandem MS/MS : Compare fragmentation patterns (e.g., loss of CHNO or CHO groups) to rule out isobaric impurities .

- Cross-validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for piperidine ring protons and substituent orientations .

- Isotopic labeling : Synthesize C-labeled analogs to confirm carbonyl and methyl group assignments .

Q. What experimental strategies elucidate the compound’s interaction with biological targets?

- Receptor binding assays : Use radiolabeled (e.g., H) or fluorescent derivatives in competitive binding studies with GPCRs or ion channels .

- Enzyme inhibition : Perform kinetic assays (IC determination) using purified enzymes (e.g., kinases or esterases) and monitor activity via fluorogenic substrates .

- Molecular docking : Model interactions with proteins (e.g., cytochrome P450) using software like AutoDock Vina, validated by site-directed mutagenesis .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Analog synthesis : Modify the 2-methylprop-2-enoyl group (e.g., replace with difluoroethyl or phenylpropanoyl) and compare bioactivity .

- Pharmacophore mapping : Use 3D-QSAR to correlate substituent electronegativity or steric bulk with receptor affinity .

- In vivo testing : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models after optimizing logP (target ~2.5) for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.